Product packaging for Methyl 2,3-difluoro-4-hydroxybenzoate(Cat. No.:CAS No. 219685-84-4)

Methyl 2,3-difluoro-4-hydroxybenzoate

Cat. No.: B1648316
CAS No.: 219685-84-4
M. Wt: 188.13 g/mol
InChI Key: ZHLFIRVEFRQYRB-UHFFFAOYSA-N
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Description

Contextualization of Benzoate (B1203000) Esters in Research

Benzoate esters are a significant class of organic compounds, widely recognized for their role as key intermediates in the synthesis of a variety of more complex molecules. fluoromart.com The ester functional group is a versatile handle for chemical modification, allowing for reactions such as hydrolysis, amidation, and transesterification. In research, benzoate esters are frequently employed to protect carboxylic acid functionalities during multi-step synthetic sequences. Their synthesis, most commonly through the Fischer esterification of a carboxylic acid and an alcohol, is a fundamental reaction in organic chemistry. cabidigitallibrary.org

Overview of Hydroxybenzoates in Academic Investigations

Hydroxybenzoates, which are derivatives of benzoic acid containing a hydroxyl group, are of considerable interest in academic and industrial research. The hydroxyl group can act as a hydrogen bond donor and acceptor, influencing the molecule's solubility and interaction with biological receptors. Furthermore, the position of the hydroxyl group on the benzene (B151609) ring can direct further electrophilic aromatic substitution reactions. In the context of materials science, the hydroxyl group can be a key site for polymerization or for grafting onto surfaces. Some hydroxybenzoic acids and their esters have been investigated for their potential antioxidant properties. biosynth.com

Defining the Research Niche of Methyl 2,3-difluoro-4-hydroxybenzoate

This compound occupies a unique research niche by combining the advantageous properties of all three aforementioned classes of compounds. The presence of two fluorine atoms, a hydroxyl group, and a methyl ester on a single benzene ring creates a multifunctional building block for organic synthesis. Its specific substitution pattern makes it a valuable precursor for creating more complex molecules with potential applications in pharmaceuticals and materials science. Research has shown that this compound is utilized in the synthesis of trisubstituted imidazole (B134444) derivatives, which are a class of compounds with a wide range of pharmacological activities. fluoromart.com Furthermore, its fluorinated structure has been leveraged in the development of specialized chemical sensors. fluoromart.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6F2O3 B1648316 Methyl 2,3-difluoro-4-hydroxybenzoate CAS No. 219685-84-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,3-difluoro-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c1-13-8(12)4-2-3-5(11)7(10)6(4)9/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLFIRVEFRQYRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 2,3 Difluoro 4 Hydroxybenzoate and Its Structural Analogs

Esterification Strategies for Fluorinated Hydroxybenzoic Acids

The synthesis of methyl 2,3-difluoro-4-hydroxybenzoate from its corresponding carboxylic acid, 2,3-difluoro-4-hydroxybenzoic acid, is a critical step that can be achieved through various esterification methods. The choice of method depends on factors such as substrate reactivity, desired yield, and reaction conditions.

Acid-Catalyzed Esterification Approaches

The most traditional and widely used method for esterification is the Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst.

In the context of fluorinated hydroxybenzoic acids, methanol (B129727) is the typical alcohol used to produce the methyl ester. Common acid catalysts include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). nih.govcabidigitallibrary.org The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and facilitates nucleophilic attack by methanol. researchgate.net

A notable derivatizing agent used for the methyl esterification of fluorinated aromatic carboxylic acids is a complex of boron trifluoride and methanol (BF₃·MeOH). nih.govrsc.org However, this method can be slow, sometimes requiring up to 24 hours for the reaction to reach completion. nih.gov

Table 1: Comparison of Acid Catalysts for Esterification of Hydroxybenzoic Acids

Catalyst Typical Alcohol Reaction Conditions Advantages Disadvantages
H₂SO₄ Methanol Reflux, 1-12 hours Inexpensive, readily available Harsh conditions, potential for side reactions

| BF₃·MeOH | Methanol | Extended reaction times (e.g., 24 hrs) | Effective for derivatization | Slow reaction rate |

Alternative Esterification Techniques for Enhanced Yield and Selectivity

To overcome the limitations of traditional acid catalysis, such as long reaction times and harsh conditions, alternative methods have been developed.

One promising approach is the use of heterogeneous catalysts. For instance, the metal-organic framework UiO-66-NH₂ has been successfully employed as a heterogeneous catalyst for the methyl esterification of various fluorinated aromatic carboxylic acids. nih.govrsc.org This method significantly reduces the reaction time to 10 hours, a 58% reduction compared to the traditional BF₃·MeOH complex. rsc.org Furthermore, it demonstrates good catalytic performance for a wide range of isomers, leading to higher conversion yields. nih.govrsc.org

Another alternative involves reacting hydroxybenzoic acids with halocarbons in the presence of a nonquaternizable tertiary amine. google.com This method proceeds in an essentially homogeneous liquid phase and offers a different pathway for ester formation. Additionally, derivatization of perfluorinated carboxylic acids has been achieved using bromomethyl aromatic compounds, such as 2-(bromomethyl)naphthalene (B188764) (BMN) and benzyl (B1604629) bromide (BB), to form esters suitable for gas chromatography analysis. nih.gov

Table 2: Overview of Alternative Esterification Methods

Method Reagents/Catalyst Key Features
Heterogeneous Catalysis UiO-66-NH₂ Reduced reaction time, high conversion yields, catalyst recyclability. nih.govrsc.org
Halocarbon Reaction Halocarbon, nonquaternizable tertiary amine Homogeneous liquid phase reaction. google.com

| Derivatization | Bromomethyl aromatics (e.g., BMN, BB) | Forms esters for analytical purposes (e.g., GC-MS). nih.gov |

Introduction of Fluorine Atoms onto Benzoate (B1203000) Scaffolds

The synthesis of the fluorinated precursor, 2,3-difluoro-4-hydroxybenzoic acid, requires precise methods for introducing fluorine atoms onto the aromatic ring. The primary strategies for aromatic fluorination can be categorized as nucleophilic, electrophilic, and radical pathways. researchgate.net The choice of method is crucial and depends on the available starting materials and the desired regioselectivity.

Nucleophilic Fluorination Techniques for Aromatic Systems

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine, particularly on electron-deficient aromatic rings. alfa-chemistry.com This technique involves the displacement of a good leaving group, such as a nitro group (-NO₂) or a halogen (e.g., -Cl), by a nucleophilic fluoride (B91410) source. rsc.orgresearchgate.net

Common nucleophilic fluorinating agents include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as quaternary ammonium (B1175870) fluorides such as tetrabutylammonium (B224687) fluoride (TBAF). researchgate.net The reactivity of the fluoride ion is highly dependent on the solvent, counter-cation, and the level of hydration. rsc.org Dipolar aprotic solvents like DMSO are often used to enhance the nucleophilicity of the fluoride salt. researchgate.net

Two prominent SNAr reactions for fluorination are:

Halogen Exchange (Halex): This involves the replacement of a chlorine or bromine atom with fluorine. It is a well-established industrial route for producing fluoroaromatics. rsc.org

Fluorodenitration: This reaction displaces a nitro group with fluorine. While effective, it can be prone to side reactions if not carefully controlled. rsc.org Anhydrous TBAF has been shown to be a highly efficient reagent for both Halex and fluorodenitration reactions under mild conditions. researchgate.net

Table 3: Common Nucleophilic Fluorinating Agents

Reagent Formula Common Applications
Potassium Fluoride KF Halogen exchange, often used with phase-transfer catalysts. google.com
Cesium Fluoride CsF Effective for fluorinating electron-deficient aromatics.

| Tetrabutylammonium Fluoride | TBAF | Highly reactive, used for Halex and fluorodenitration under mild conditions. researchgate.net |

Electrophilic Fluorination Methodologies

Electrophilic fluorination introduces a fluorine atom to a nucleophilic site on an aromatic ring using a reagent that acts as an "F⁺" source. alfa-chemistry.com This approach is particularly valuable for the late-stage functionalization of complex molecules and for fluorinating electron-rich aromatic systems.

Modern electrophilic fluorinating agents are typically N-F reagents, which are easier to handle and more selective than historically used sources like elemental fluorine (F₂). unacademy.com Two of the most widely used N-F reagents are Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-Fluorobenzenesulfonimide (NFSI). mdpi.com These reagents have demonstrated broad utility and can achieve direct C-H fluorination on arene substrates, often facilitated by photoredox or metal catalysis. mdpi.com

Table 4: Prominent Electrophilic N-F Fluorinating Agents

Reagent Acronym Key Characteristics
Selectfluor® F-TEDA-BF₄ Crystalline solid, strong oxidant, widely used in various fluorination reactions. mdpi.comorganic-chemistry.org

| N-Fluorobenzenesulfonimide | NFSI | Combines redox stability with high fluorine-transfer ability, used in transition-metal-free conditions. mdpi.com |

Radical Fluorination Pathways

Radical fluorination has emerged as a complementary strategy to ionic methods, involving the reaction of a carbon-centered radical with a fluorine atom source. wikipedia.org This field has seen a resurgence with the discovery that electrophilic N-F reagents like Selectfluor® and NFSI can also serve as efficient fluorine atom transfer agents to radical intermediates. unacademy.comwikipedia.org

Several methodologies can be employed to generate the necessary radical precursor:

Decarboxylative Fluorination: Carboxylic acids can be converted into radical intermediates, which are then trapped by a fluorine source. This fluorodecarboxylation can be induced by metal catalysts (e.g., silver, manganese) or through photoredox catalysis. unacademy.comwikipedia.org

C-H Activation: Radical fluorination allows for the direct conversion of C-H bonds to C-F bonds, including at remote positions. wikipedia.org This can be promoted by metal catalysts or organic photocatalysts. wikipedia.org

From Boronic Acids: Boronic acid derivatives can also serve as precursors to generate aryl radicals for subsequent fluorination. unacademy.com

Historically, reagents for radical fluorination were limited to highly reactive substances like fluorine gas (F₂) and xenon difluoride (XeF₂). wikipedia.org The development and application of N-F reagents have significantly expanded the scope and practicality of radical fluorination in modern organic synthesis. rsc.orgthieme-connect.de

Table 5: Sources of Atomic Fluorine for Radical Reactions

Fluorine Source Formula / Type Notes
Fluorine Gas F₂ Highly reactive and difficult to handle. wikipedia.org
Xenon Difluoride XeF₂ Crystalline solid, strong oxidant, used in Hunsdiecker-type reactions. wikipedia.orgthieme-connect.de

| N-F Reagents | e.g., Selectfluor®, NFSI | Act as both electrophiles and fluorine atom sources; enabled the renaissance of radical fluorination. unacademy.comwikipedia.org |

Directed C-H Fluorination of Benzoic Acid Derivatives

Direct C-H fluorination has emerged as a powerful tool for the efficient synthesis of fluoroaromatics, circumventing the need for pre-functionalized starting materials that are often required in classical methods like the Balz-Schiemann reaction. biosynth.com A significant advancement in this area is the use of transition-metal catalysis, particularly with copper, to achieve regioselective fluorination.

One prominent method involves a copper-catalyzed, directing group-assisted fluorination of C–H bonds. biosynth.comgoogle.com This strategy employs an auxiliary, such as an 8-aminoquinoline (B160924) or picolinamide (B142947) group, attached to the benzoic acid. This directing group coordinates to the copper catalyst, positioning it to selectively activate and fluorinate the C-H bond at the ortho-position (β-position). biosynth.comgoogle.com The reaction typically utilizes a copper(I) iodide (CuI) catalyst and a silver(I) fluoride (AgF) source in a polar aprotic solvent like N,N-dimethylformamide (DMF). biosynth.comgoogle.com By adjusting the reaction conditions, such as temperature and solvent, selective mono- or di-fluorination can be achieved with excellent functional group tolerance. biosynth.comgoogle.com This approach provides a direct and efficient pathway to ortho-fluorinated benzoic acids from readily available precursors. biosynth.comgoogle.com

Catalyst SystemFluorine SourceDirecting GroupPositionSelectivityRef.
Copper(I) Iodide (CuI)Silver(I) Fluoride (AgF)8-AminoquinolineOrtho (β)Mono- or Di-fluorination biosynth.comgoogle.com
Copper(I) Iodide (CuI)Silver(I) Fluoride (AgF)PicolinamideOrtho (β)Mono- or Di-fluorination biosynth.comgoogle.com

Selective Hydrodefluorination Strategies for Fluorinated Benzoates

An alternative and increasingly popular strategy to access partially fluorinated arenes is the selective removal of fluorine atoms from highly fluorinated, commercially available molecules—a concept known as "molecular sculpting". chemicalbook.com This hydrodefluorination (HDF) approach is valuable because it allows for the synthesis of diverse fluorination patterns from a single, readily available polyfluorinated starting material, which can be more accessible than building the molecule from the ground up. chemicalbook.com

Photocatalytic Hydrodefluorination Protocols

Visible-light photocatalysis offers a particularly mild and effective method for selective C–F bond cleavage. chemicalbook.com In this protocol, a photocatalyst, energized by visible light, initiates an outer-sphere electron transfer to the fluorinated benzoate substrate. chemicalbook.com This process generates a radical anion, which then undergoes fragmentation to cleave a C–F bond. chemicalbook.comsemanticscholar.org The resulting aryl radical is then quenched by a hydrogen atom donor to yield the hydrodefluorinated product.

This method exhibits excellent regioselectivity, which can be directed by intramolecular hydrogen bonds. chemicalbook.com For instance, starting with highly fluorinated benzoates, this technique can provide access to a wide array of benzoate derivatives with different fluorination patterns under mild conditions. chemicalbook.com The combination of photocatalytic HDF with other synthetic strategies like C-H arylation and decarboxylative coupling significantly expands the accessible chemical space for fluorinated molecules. chemicalbook.com

MethodCatalystKey FeaturesApplicationRef.
Photocatalytic HDFOrganic Photoredox Catalyst (e.g., Phenothiazine)Visible light, mild conditions, high regioselectivityDefluorination of electron-deficient trifluoromethylarenes semanticscholar.org
Directed Photocatalytic HDFNot specifiedUtilizes directing groups (e.g., amides) to control regioselectivitySynthesis of 16 different benzoate fluorination patterns from perfluoroarenes chemicalbook.com

Regioselective Defluorination Approaches

Beyond photocatalysis, other methods have been developed for regioselective defluorination. One such strategy employs a bifunctional azairidacycle catalyst for transfer hydrogenative defluorination. lookchem.com This system uses potassium formate (B1220265) (HCOOK) as the hydrogen source and operates at ambient temperature in a mixture of 1,2-dimethoxyethane (B42094) (DME) and water. lookchem.com The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where a powerful hydridoiridium species is the key intermediate. lookchem.com This method demonstrates high regioselectivity, preferentially cleaving C–F bonds at the para position to electron-withdrawing substituents on the aromatic ring. lookchem.com This approach allows for the direct synthesis of partially fluorinated compounds from perfluoroarenes, simplifying what would otherwise be complex, multi-step syntheses. lookchem.com

Synthesis of Precursors and Intermediates for this compound

The synthesis of specifically substituted polyfluoroaromatic compounds like 2,3-difluoro-4-hydroxybenzoic acid, the direct precursor to the title compound, often requires intricate, multi-step synthetic routes. While 2,3-difluoro-4-hydroxybenzoic acid is commercially available, detailed preparations are not prominently featured in surveyed literature. biosynth.com However, the synthesis of its isomer, 2,4-difluoro-3-hydroxybenzoic acid, illustrates the complexity involved. One documented route starts from 3,4,5-trifluoronitrobenzene and proceeds through a six-step sequence:

Methoxylation: Reaction with sodium methoxide (B1231860). google.com

Reduction: Reduction of the nitro group to an amine using iron powder. google.com

Bromination: Introduction of a bromine atom. google.com

Deamination: Removal of the amino group. google.com

Cyanation: Conversion of the bromo-substituent to a nitrile group using cuprous cyanide. google.com

Hydrolysis: Final hydrolysis of the nitrile and demethylation of the methoxy (B1213986) group using a strong acid like hydrobromic acid to yield the final product, 2,4-difluoro-3-hydroxybenzoic acid. google.com

This example underscores the challenging nature of synthesizing precisely substituted fluorinated benzoic acid precursors. The synthesis of the target 2,3-difluoro-4-hydroxybenzoic acid would likely involve a similarly complex, tailored pathway. Once the acid is obtained, it can be converted to this compound via standard esterification, for example, by reacting it with methanol in the presence of an acid catalyst like sulfuric acid.

Synthetic Routes to Isomeric Difluoro-4-hydroxybenzoates

Methyl 2,5-difluoro-4-hydroxybenzoate: The synthesis of this isomer can be approached from 2,5-difluorophenol. achemblock.com A plausible pathway involves the protection of the phenol (B47542), followed by ortho-lithiation and carboxylation, and subsequent deprotection. A more elaborated route can start from 2,5-difluoronitrobenzene.

Carboxylation: Introduction of a carboxylic acid group.

Reduction: The nitro group is reduced to an amine.

Diazotization-Hydrolysis: The amine is converted into a diazonium salt, which is then hydrolyzed to a hydroxyl group.

Esterification: The resulting 2,5-difluoro-4-hydroxybenzoic acid is then esterified with methanol to yield the final product. chemscene.comresearchgate.net

Methyl 2,6-difluoro-4-hydroxybenzoate: A synthetic method for the precursor 2,6-difluoro-4-hydroxybenzonitrile (B48942) starts with 3,5-difluoroaniline. chemicalbook.com The route involves bromination, followed by diazotization to replace the amine with a hydroxyl group, and finally a cyanation reaction. chemicalbook.com The resulting benzonitrile (B105546) can be hydrolyzed to 2,6-difluoro-4-hydroxybenzoic acid. nih.govmade-in-china.com The final esterification step with methanol yields Methyl 2,6-difluoro-4-hydroxybenzoate. bldpharm.comnih.gov

IsomerPrecursorKey Synthetic StepsRef.
Methyl 2,5-difluoro-4-hydroxybenzoate2,5-Difluorophenol or 2,5-DifluoronitrobenzeneCarboxylation, Nitration/Reduction/Diazotization, Esterification achemblock.comchemscene.comresearchgate.net
Methyl 2,6-difluoro-4-hydroxybenzoate3,5-Difluoroaniline or 2,6-DifluorobenzonitrileBromination, Diazotization-Hydrolysis, Cyanation, Hydrolysis, Esterification chemicalbook.comnih.govbldpharm.com

Radiolabeling Strategies for Benzoate Derivatives with Fluorine-18 for Research Applications

Fluorine-18 (¹⁸F) is the most widely used radionuclide for Positron Emission Tomography (PET) imaging, owing to its favorable physical characteristics, including a 109.8-minute half-life. mdpi.com Radiolabeling benzoate derivatives with ¹⁸F is crucial for developing novel PET radiotracers for in vivo imaging. mdpi.com

Labeling strategies are broadly categorized as direct and indirect methods. mdpi.com

Direct Labeling: This involves the direct reaction of [¹⁸F]fluoride with the target molecule. Nucleophilic aromatic substitution (SNAr) is a common direct method, but it often requires harsh conditions (high temperatures, strong bases) and an activated aromatic ring (i.e., containing electron-withdrawing groups), which may not be compatible with complex molecules. Electrophilic fluorination using [¹⁸F]F₂ is another direct method, but it typically has low specific activity and can result in poor regioselectivity.

Indirect Labeling (Prosthetic Group Labeling): This is the more common approach for complex molecules like peptides. It involves a two-step process: first, a small, bifunctional molecule known as a prosthetic group is radiolabeled with ¹⁸F. Second, this ¹⁸F-labeled prosthetic group is conjugated to the target molecule under mild conditions. mdpi.com For benzoate derivatives, common amine-reactive prosthetic groups include N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) and 4-[¹⁸F]fluorobenzoic acid. achemblock.com These are synthesized and then coupled to an amine function on the molecule of interest. This approach avoids subjecting the sensitive target molecule to the harsh conditions of direct fluorination.

Labeling StrategyReagent / Prosthetic GroupDescriptionKey AdvantageRef.
Direct Nucleophilic[¹⁸F]KF/K₂₂₂SNAr on activated arenes.One-step synthesis. mdpi.com
Direct Electrophilic[¹⁸F]F₂, [¹⁸F]AcOFElectrophilic aromatic substitution.Can label electron-rich arenes.
Indirect (Prosthetic)N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB)Pre-labeled ¹⁸F-benzoate ester for coupling to amines.Mild coupling conditions, high specific activity.
Indirect (Prosthetic)4-[¹⁸F]fluorobenzoic acidPre-labeled ¹⁸F-benzoic acid for amide bond formation.Versatile for coupling with various amines. achemblock.com

Chemical Reactivity and Transformational Studies of Methyl 2,3 Difluoro 4 Hydroxybenzoate

Reactions at the Ester Functional Group

The ester group in methyl 2,3-difluoro-4-hydroxybenzoate is a primary site for nucleophilic acyl substitution reactions. The electrophilicity of the carbonyl carbon is enhanced by the inductive effect of the difluorinated phenyl ring, making it susceptible to attack by various nucleophiles.

Hydrolysis Kinetics and Mechanisms

The hydrolysis of esters to their corresponding carboxylic acids is a fundamental reaction, typically carried out under acidic or basic conditions. masterorganicchemistry.com For this compound, this transformation yields 2,3-difluoro-4-hydroxybenzoic acid.

The alkaline hydrolysis of esters like methyl 4-hydroxybenzoate (B8730719) follows pseudo-first-order kinetics. colab.ws The reaction proceeds via a nucleophilic addition-elimination mechanism, where a hydroxide (B78521) ion attacks the carbonyl carbon to form a tetrahedral intermediate. youtube.com This intermediate then collapses, expelling the methoxide (B1231860) ion to form the carboxylate, which is subsequently protonated during workup to give the carboxylic acid. masterorganicchemistry.com

Table 1: General Conditions for Alkaline Hydrolysis of Substituted Methyl Benzoates

ReactantReagentsSolventTemperatureProductReference
Methyl SalicylateNaOHWater/Dioxane30-35°CSalicylic Acid zenodo.org
Methyl o-methoxybenzoateNaOHWater/Dioxane30-35°Co-methoxybenzoic acid zenodo.org
Methyl p-hydroxybenzoateNaOHWaterNot Specifiedp-hydroxybenzoic acid atamanchemicals.com

This table presents data for related compounds to illustrate typical reaction conditions.

Transesterification Reactions

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com This reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is often used in large excess as the solvent. masterorganicchemistry.com

For this compound, transesterification with a different alcohol (R'OH) would yield the corresponding R' 2,3-difluoro-4-hydroxybenzoate. Both acidic and basic conditions can be employed. Under acidic conditions, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon for attack by the alcohol. masterorganicchemistry.com In basic conditions, an alkoxide nucleophile directly attacks the carbonyl carbon. masterorganicchemistry.com

Table 2: Illustrative Transesterification Reaction

Starting EsterAlcohol (Solvent)CatalystProductReference
Methyl EsterEthanolAcid or BaseEthyl Ester masterorganicchemistry.com
Ethyl EsterMethanol (B129727)Acid or BaseMethyl Ester masterorganicchemistry.com

This table illustrates the general principle of transesterification.

Amidation and Other Nucleophilic Acyl Substitution Reactions

The ester group of this compound can undergo nucleophilic acyl substitution with amines to form the corresponding amides. researchgate.net This reaction, known as aminolysis, typically requires heating or catalysis due to the lower nucleophilicity of amines compared to alkoxides. Catalysts such as zirconium oxide have been shown to be effective for the direct amidation of unactivated esters. researchgate.netresearchgate.net

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of methanol. libretexts.org The reactivity of the amine and the reaction conditions will determine the yield and rate of the reaction.

Other strong nucleophiles can also displace the methoxy (B1213986) group in a similar fashion, leading to a variety of other carboxylic acid derivatives. The success of these reactions often depends on the leaving group ability of the displaced group compared to the nucleophilicity of the incoming nucleophile. masterorganicchemistry.comlibretexts.org

Table 3: Examples of Amidation of Methyl Benzoate (B1203000) with Various Amines

AmineCatalystProductReference
AnilineNiobium(V) oxideN-phenylbenzamide researchgate.net
BenzylamineZirconium oxideN-benzylbenzamide researchgate.net
n-octylamineNiobium(V) oxideN-octylbenzamide researchgate.net

This table presents data for the amidation of methyl benzoate to illustrate the scope of the reaction.

Reactions at the Hydroxyl Group

The phenolic hydroxyl group in this compound is another key site for chemical modification, allowing for the introduction of various functional groups through alkylation and acylation reactions.

Alkylation and Acylation Reactions

Alkylation of the hydroxyl group involves the formation of an ether linkage. This is typically achieved by deprotonating the phenol (B47542) with a suitable base to form a more nucleophilic phenoxide ion, which then reacts with an alkylating agent, such as an alkyl halide.

Acylation of the hydroxyl group introduces an acyl group, forming a new ester functionality. This can be accomplished using acylating agents like acyl chlorides or acid anhydrides in the presence of a base to neutralize the acid byproduct. A novel method for the acylation of p-hydroxybenzoic acid has been reported using phenol, methyl carbamate, and aluminum chloride as a catalyst.

Etherification and Esterification at the Hydroxyl Position

Etherification at the hydroxyl position of this compound results in the formation of an ether. The Williamson ether synthesis is a common method, where the corresponding phenoxide reacts with an alkyl halide.

Esterification at the hydroxyl group leads to the formation of a diester. This can be achieved by reacting the phenolic hydroxyl with a carboxylic acid or its derivative. For example, the reaction of 4-hydroxybenzoic acid with (benzamidomethyl)triethylammonium chloride in dioxane yields (benzoylamino)methyl 4-hydroxybenzoate. researchgate.net

The choice of reagents and reaction conditions for these transformations allows for the synthesis of a diverse range of derivatives of this compound with potentially new and interesting properties.

Electrophilic Aromatic Substitution Reactions on the Fluorinated Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. The regiochemical outcome of these reactions on substituted benzenes is dictated by the electronic nature and position of the existing substituents.

In the case of this compound, the benzene ring is substituted with two fluorine atoms, a hydroxyl group, and a methyl ester group. The directing effects of these substituents determine the position of electrophilic attack. The hydroxyl group is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. The fluorine atoms are deactivating due to their strong inductive electron-withdrawing effect, but they are also ortho, para-directing due to their ability to donate a lone pair of electrons through resonance. The methyl ester group is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.

Considering the positions of the substituents, the hydroxyl group at C4 directs electrophiles to the C3 and C5 positions. The fluorine atom at C2 directs to the C1 (ipso), C3 and C5 positions, while the fluorine at C3 directs to the C2, C4 (ipso) and C6 positions. The methyl ester at C1 directs to the C3 and C5 positions. The directing effects of the hydroxyl and fluorine substituents reinforce each other, strongly favoring substitution at the C5 position. The C3 position is sterically hindered by the adjacent fluorine atom at C2. Therefore, electrophilic substitution on this compound is expected to occur predominantly at the C5 position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, nitration of this compound would be expected to yield methyl 2,3-difluoro-4-hydroxy-5-nitrobenzoate.

The combination of fluorine and hydroxyl substituents creates a complex interplay of electronic effects that significantly influences the reactivity of the aromatic ring towards electrophiles.

Fluorine Substituents: Fluorine is the most electronegative element, and its strong inductive effect (-I) deactivates the aromatic ring towards electrophilic attack. However, fluorine can also donate electron density through its +M (mesomeric or resonance) effect. In electrophilic aromatic substitution, the inductive effect generally dominates, making fluorinated benzenes less reactive than benzene itself. However, the resonance effect can still influence the regioselectivity, directing incoming electrophiles to the ortho and para positions. In this compound, the two fluorine atoms significantly reduce the electron density of the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to phenol or anisole.

Hydroxyl Substituent: The hydroxyl group is a powerful activating group due to its strong +M effect, which involves the donation of a lone pair of electrons from the oxygen atom to the aromatic π-system. This effect increases the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack. The activating effect of the hydroxyl group counteracts the deactivating effect of the fluorine atoms to some extent.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) is a key reaction for the introduction of nucleophiles onto an aromatic ring. The presence of electron-withdrawing groups is crucial for the activation of the ring towards nucleophilic attack.

In this compound, the two fluorine atoms are potential leaving groups in nucleophilic aromatic substitution reactions. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

The rate of nucleophilic aromatic substitution is highly dependent on the nature of the leaving group. For halogens, the reactivity order is typically F > Cl > Br > I, which is the reverse of the order observed in S_N2 reactions. This is because the rate-determining step is the attack of the nucleophile to form the Meisenheimer complex, and the high electronegativity of fluorine strongly stabilizes the negative charge in the intermediate through its inductive effect.

The fluorine atoms in this compound are activated towards nucleophilic displacement by the electron-withdrawing methyl ester group, particularly the fluorine at the C2 position, which is ortho to the ester. The hydroxyl group, being electron-donating, deactivates the ring for nucleophilic attack. However, under basic conditions, the hydroxyl group is deprotonated to form a phenoxide, which is a much stronger electron-donating group and would further deactivate the ring. Therefore, protection of the hydroxyl group may be necessary for efficient nucleophilic substitution.

A wide range of nucleophiles can be used to displace the fluorine atoms, including amines, alkoxides, and thiolates. For example, reaction with an amine would lead to the corresponding aminobenzoate derivative.

The reactivity of difluoroaromatic compounds in nucleophilic aromatic substitution is significantly enhanced by the presence of two fluorine atoms. The strong electron-withdrawing nature of fluorine activates the aromatic ring towards nucleophilic attack. The position of the fluorine atoms relative to other activating groups is critical in determining the reactivity.

In this compound, both fluorine atoms are positioned to be activated by the methyl ester group. The fluorine at C2 is in an ortho position, and the fluorine at C3 is in a meta position to the ester. The ortho fluorine is expected to be more reactive towards nucleophilic displacement due to the stronger activating effect from the ester group at this position.

The presence of the hydroxyl group at C4 can complicate the reaction. As mentioned, its deprotonation under basic conditions can deactivate the ring. However, it can also participate in intramolecular hydrogen bonding, which could influence the conformation of the molecule and the accessibility of the fluorine atoms to the incoming nucleophile.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While there is a lack of specific studies on this compound in such reactions, its structure suggests it could be a suitable substrate.

For Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or triflate, the fluorine atoms in this compound are generally not reactive enough to act as leaving groups under standard conditions. However, the hydroxyl group can be converted into a triflate (-OTf), which is an excellent leaving group in palladium-catalyzed cross-coupling reactions. This would allow for the introduction of various aryl, heteroaryl, or vinyl groups at the C4 position.

For Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide, a similar strategy of converting the hydroxyl group to a triflate could be employed.

The Buchwald-Hartwig amination, which forms a carbon-nitrogen bond between an aryl halide or triflate and an amine, could also be applied to the triflate derivative of this compound to introduce a wide range of amino groups at the C4 position.

It is also conceivable that under specific and harsh conditions, direct C-F bond activation could be achieved for cross-coupling reactions, although this is generally more challenging than C-Cl, C-Br, or C-I bond activation.

Derivatization and Analog Synthesis from this compound Scaffold

The molecular architecture of this compound offers a versatile scaffold for chemical derivatization and the synthesis of a diverse array of analogs. The presence of three key functional groups—a phenolic hydroxyl group, a methyl ester, and a difluorinated aromatic ring—provides multiple avenues for structural modification. These modifications are instrumental in exploring structure-activity relationships (SAR) in medicinal chemistry and for the development of novel materials. The reactivity of this compound is primarily centered around the nucleophilic character of the phenolic oxygen and the electrophilic nature of the ester carbonyl carbon, with the fluorine atoms modulating the reactivity of the benzene ring.

The primary routes for derivatization involve reactions at the hydroxyl and ester functionalities. The phenolic hydroxyl group can readily undergo O-alkylation and O-acylation to yield ethers and esters, respectively. These transformations are fundamental in probing the importance of the hydrogen-bonding capability of the hydroxyl group for biological activity. Concurrently, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which then serves as a versatile intermediate for the synthesis of amides, larger esters, and other carboxylic acid derivatives.

Furthermore, the electron-withdrawing nature of the two fluorine atoms influences the acidity of the phenolic proton, making it more acidic than its non-fluorinated counterpart. This electronic effect also impacts the reactivity of the aromatic ring towards electrophilic and nucleophilic aromatic substitution, although such reactions are generally less common for derivatization compared to modifications of the existing functional groups.

The strategic derivatization of the this compound core allows for the systematic alteration of its physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity. These alterations are crucial for optimizing pharmacokinetic and pharmacodynamic profiles in drug discovery programs. The following subsections detail the principal transformational studies and the classes of derivatives that can be synthesized from this valuable scaffold.

Representative Derivatization of the Phenolic Hydroxyl Group

The phenolic hydroxyl moiety is a prime target for derivatization due to its reactivity. Standard synthetic protocols can be employed to generate a variety of derivatives.

O-Alkylation: The synthesis of ether analogs is typically achieved by the Williamson ether synthesis, where the phenoxide, generated by treating this compound with a suitable base (e.g., sodium hydride, potassium carbonate), is reacted with an alkyl halide. This method allows for the introduction of a wide range of alkyl and substituted alkyl groups.

O-Acylation: Ester derivatives are readily prepared by reacting the phenolic hydroxyl group with acylating agents such as acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine). This reaction is often employed to produce prodrugs or to modify the compound's solubility and bioavailability.

Table 1: Examples of Derivatives from Modification of the Phenolic Hydroxyl Group

Derivative NameR GroupReagents and Conditions
Methyl 2,3-difluoro-4-methoxybenzoate-CH₃CH₃I, K₂CO₃, Acetone, reflux
Methyl 4-(benzyloxy)-2,3-difluorobenzoate-CH₂PhBenzyl (B1604629) bromide, K₂CO₃, DMF, 80 °C
Methyl 4-(allyloxy)-2,3-difluorobenzoate-CH₂CH=CH₂Allyl bromide, K₂CO₃, Acetone, reflux
Methyl 4-acetoxy-2,3-difluorobenzoate-C(O)CH₃Acetic anhydride, Pyridine, rt
Methyl 4-(benzoyloxy)-2,3-difluorobenzoate-C(O)PhBenzoyl chloride, Triethylamine, CH₂Cl₂, rt

Transformations Involving the Methyl Ester Group

The methyl ester functionality provides another handle for significant structural modifications.

Hydrolysis: The most fundamental transformation is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 2,3-difluoro-4-hydroxybenzoic acid. This is typically achieved under basic conditions (e.g., using lithium hydroxide or sodium hydroxide in a mixture of water and a miscible organic solvent like methanol or THF), followed by acidification.

Amide Formation: The resulting carboxylic acid is a key intermediate for the synthesis of a wide range of amide derivatives. Standard peptide coupling conditions, employing reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with hydroxybenzotriazole (B1436442) (HOBt), can be used to couple the carboxylic acid with various primary and secondary amines.

Table 2: Examples of Derivatives from Modification of the Methyl Ester Group

Derivative NameR' GroupReagents and Conditions
2,3-difluoro-4-hydroxybenzoic acid-H1. LiOH, THF/H₂O, rt2. HCl (aq)
N-benzyl-2,3-difluoro-4-hydroxybenzamide-CH₂Ph1. LiOH, THF/H₂O2. Benzylamine, EDC, HOBt, DMF, rt
2,3-difluoro-4-hydroxy-N-phenylbenzamide-Ph1. LiOH, THF/H₂O2. Aniline, EDC, HOBt, DMF, rt
(2,3-difluoro-4-hydroxyphenyl)(morpholino)methanoneMorpholin-4-yl1. LiOH, THF/H₂O2. Morpholine, EDC, HOBt, DMF, rt

Dual Modification of Hydroxyl and Ester Groups

For the synthesis of more complex analogs, both the hydroxyl and ester functionalities can be modified sequentially. The choice of reaction sequence depends on the compatibility of the functional groups with the desired reaction conditions. For instance, the phenolic hydroxyl group might be protected with a suitable protecting group (e.g., a benzyl or silyl (B83357) ether) before modification of the ester group, followed by deprotection.

These derivatization strategies underscore the utility of this compound as a versatile building block in the synthesis of novel chemical entities with potentially valuable biological or material properties. The ability to systematically and independently modify the different functional groups allows for a fine-tuning of the molecular properties, which is a cornerstone of modern chemical and pharmaceutical research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. For a molecule such as this compound, a multi-pronged NMR approach would be indispensable.

¹H NMR Analysis for Proton Environments

¹H NMR spectroscopy would reveal the number of distinct proton environments, their chemical shifts (δ), multiplicity (splitting patterns), and coupling constants (J). The aromatic region would be of particular interest, with the two aromatic protons displaying complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms. The methyl protons of the ester group would likely appear as a singlet, and the hydroxyl proton as a broad singlet, the chemical shift of which would be solvent-dependent.

¹³C NMR Analysis for Carbon Frameworks

A ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. The carbonyl carbon of the ester would have a characteristic downfield chemical shift. The aromatic carbons would be split into multiple signals due to the different electronic environments created by the fluorine and hydroxyl substituents. Furthermore, the carbon signals would exhibit C-F coupling, providing valuable information about the proximity of carbon atoms to the fluorine substituents.

¹⁹F NMR Spectroscopy for Fluorine Environments and Coupling

Given the presence of two fluorine atoms, ¹⁹F NMR would be a critical tool. It would show two distinct signals for the non-equivalent fluorine atoms at the C-2 and C-3 positions. The chemical shifts and the coupling between these two fluorine atoms (JFF) would be highly informative. Additionally, coupling to neighboring protons (JHF) would be observed, further confirming the substitution pattern on the aromatic ring.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

To definitively assign all proton and carbon signals and to establish connectivity within the molecule, a series of 2D NMR experiments would be necessary:

COSY (Correlation Spectroscopy): Would establish correlations between coupled protons, for instance, between the two aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton with the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds, which is crucial for piecing together the entire molecular structure, for example, by correlating the methyl protons to the carbonyl carbon and the aromatic protons to various ring carbons.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight of this compound and to gain insight into its fragmentation pattern. The molecular ion peak (M⁺) would confirm the elemental composition. The fragmentation pattern would likely show characteristic losses, such as the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃), providing further structural evidence.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy would be employed to identify the key functional groups present in the molecule. Characteristic absorption bands would be expected for:

The O-H stretch of the hydroxyl group, likely a broad band.

The C=O stretch of the ester group.

C-O stretches associated with the ester and the phenol.

C-F stretches.

Aromatic C=C and C-H stretches.

The precise frequencies of these vibrations would be influenced by the electronic effects of the substituents on the benzene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique employed to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The wavelength of light absorbed is directly related to the energy difference between these states. For organic molecules, the most common electronic transitions involve the promotion of electrons from π (pi) bonding orbitals and n (non-bonding) orbitals to π* (pi-antibonding) orbitals.

In the case of aromatic compounds like this compound, the presence of the benzene ring with its conjugated π-system, along with the hydroxyl (-OH) and methyl ester (-COOCH₃) functional groups, gives rise to characteristic absorption bands in the UV region. These functional groups act as chromophores and auxochromes, influencing the energy of the electronic transitions and thus the wavelength of maximum absorption (λmax).

The electronic transitions in such molecules are typically π → π* and n → π* transitions. The π → π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, are generally of high intensity. The n → π* transitions, resulting from the promotion of an electron from a non-bonding orbital (on the oxygen atoms of the hydroxyl and carbonyl groups) to an antibonding π* orbital, are typically of lower intensity.

Table 1: Expected UV-Vis Absorption Characteristics of this compound

Transition TypeExpected Wavelength Range (nm)Notes
π → π200 - 300High intensity, characteristic of the aromatic system.
n → π300 - 400Lower intensity, associated with the carbonyl and hydroxyl groups.

This table is predictive and based on the general principles of UV-Vis spectroscopy for aromatic esters and phenols.

Crystallographic Studies of this compound and its Crystalline Derivatives

Crystallographic studies are indispensable for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This information is critical for understanding the relationship between the molecular structure and the macroscopic properties of the material.

Single-crystal X-ray diffraction is the definitive method for determining the absolute structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thus determine the positions of individual atoms, bond lengths, and bond angles with high precision.

Although a specific single-crystal X-ray diffraction study for this compound has not been reported in the reviewed literature, studies on similar molecules provide a strong basis for predicting its structural characteristics. For instance, the crystal structure of methyl 4-hydroxybenzoate has been determined, revealing a monoclinic crystal system. mdpi.com It is plausible that this compound would also crystallize in a common crystal system such as monoclinic or orthorhombic.

The analysis would provide precise measurements of the C-C bond lengths within the benzene ring, the C-O and C=O bond lengths of the ester group, and the C-F bond lengths. It would also reveal the planarity of the benzene ring and the conformation of the methyl ester group relative to the ring.

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These interactions, although weaker than covalent bonds, collectively determine the stability and physical properties of the crystal.

In the case of this compound, several types of intermolecular interactions are expected to play a significant role in its crystal packing:

Hydrogen Bonding: The hydroxyl group (-OH) is a strong hydrogen bond donor, and the carbonyl oxygen of the ester group is a strong hydrogen bond acceptor. Therefore, strong O-H···O=C hydrogen bonds are expected to be a dominant feature in the crystal structure, likely forming chains or dimeric motifs that are common in related hydroxybenzoates. mdpi.com

C-H···O and C-H···F Interactions: Weaker hydrogen bonds involving carbon as a donor, such as C-H···O and C-H···F interactions, are also likely to be present. nih.govresearchgate.net The methyl group and the aromatic C-H bonds can act as donors, while the oxygen and fluorine atoms can act as acceptors.

π-π Stacking: The aromatic rings can interact through π-π stacking, where the electron-rich π systems of adjacent molecules are arranged in a parallel or offset fashion. This type of interaction is common in aromatic compounds and contributes significantly to the crystal's stability. nih.gov

The interplay of these various intermolecular forces will dictate the final three-dimensional architecture of the crystal lattice of this compound.

Table 2: Predicted Crystallographic Data for this compound

ParameterPredicted Value/TypeBasis for Prediction
Crystal SystemMonoclinic or OrthorhombicCommon for similar organic molecules. mdpi.com
Space GroupP2₁/c or similarCommon for centrosymmetric molecules.
Key Intermolecular InteractionsO-H···O hydrogen bonds, C-H···O/F interactions, π-π stackingBased on functional groups present and studies of related compounds. mdpi.comnih.govresearchgate.net

This table is predictive and based on crystallographic data of analogous compounds.

Compound Names Mentioned

Table 2: List of Chemical Compounds

Compound Name
Methyl 2,3-difluoro-4-hydroxybenzoate
2,3-difluoro-4-hydroxybenzoic acid
2,4-difluoro-3-hydroxybenzoic acid
3,4,5-trifluoronitrobenzene
m-Cresol

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and various reactivity descriptors. While specific published studies focusing solely on Methyl 2,3-difluoro-4-hydroxybenzoate are limited, the principles of these calculations can be illustrated using data from structurally related compounds, such as Methyl 4-hydroxybenzoate (B8730719). nih.gov

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.net It focuses on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost. orientjchem.org DFT calculations are particularly useful for analyzing molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of the HOMO and LUMO, and the gap between them (the HOMO-LUMO gap), are critical parameters for understanding a molecule's reactivity. nih.gov HOMO represents the ability to donate an electron, while LUMO represents the ability to accept an electron. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For a related compound, Methyl 4-hydroxybenzoate, DFT calculations have been performed to determine these parameters. nih.gov The energies of the frontier orbitals are used to calculate various quantum chemical parameters that describe the molecule's reactivity. researchgate.net

Table 1: Illustrative Quantum Chemical Parameters (Based on Methyl 4-hydroxybenzoate) This table presents data for Methyl 4-hydroxybenzoate to illustrate the output of DFT calculations, as specific data for this compound is not readily available.

ParameterDefinitionIllustrative Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.21
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.25
Energy Gap (ΔE)ΔE = ELUMO - EHOMO4.96
Ionization Potential (I)I ≈ -EHOMO6.21
Electron Affinity (A)A ≈ -ELUMO1.25
Electronegativity (χ)χ = (I + A) / 23.73
Chemical Hardness (η)η = (I - A) / 22.48
Softness (S)S = 1 / (2η)0.20
Electrophilicity Index (ω)ω = μ² / (2η)2.81

Source: Adapted from findings on Methyl 4-hydroxybenzoate. nih.govresearchgate.net

These parameters collectively provide a detailed picture of the molecule's tendency to interact with other chemical species, acting as an electrophile or nucleophile. The fluorine atoms in this compound would be expected to significantly influence these values through their strong electron-withdrawing inductive effects.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the inclusion of experimental data or empirical parameters. conicet.gov.ar Methods like Hartree-Fock (HF) theory fall under this category. nih.gov While often more computationally demanding than DFT, ab initio methods can provide highly accurate results for electronic structure, molecular geometries, and vibrational frequencies. nih.gov

In studies of related benzoate (B1203000) esters, both HF and DFT methods have been used to optimize molecular geometry (bond lengths and angles) and calculate vibrational spectra. nih.govresearchgate.net The results are often compared with experimental data from techniques like X-ray crystallography and FT-IR spectroscopy to validate the computational model. nih.gov For Methyl 4-hydroxybenzoate, calculations using the 6-311G(d,p) basis set have shown good correlation between theoretical and experimental values, though slight deviations are expected as calculations are typically performed for a molecule in the gaseous phase, whereas experimental data is often from the solid state. nih.gov

Semiempirical methods simplify quantum mechanical calculations by incorporating some empirical parameters derived from experimental data. This approach significantly reduces computational time, making it suitable for larger molecules or for preliminary reactivity screenings. While less accurate than ab initio or DFT methods, they can still provide valuable qualitative insights into electronic structure and reactivity. For a molecule like this compound, these methods could be used to quickly estimate properties like charge distribution and dipole moment, offering a first look at how the molecule might interact with its environment.

Molecular Dynamics Simulations for Conformation and Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on a force field, providing insights into conformational changes and intermolecular interactions. nih.gov

To study the interaction of a molecule like this compound with a biological target, such as an enzyme, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is often employed. nih.gov This method treats the most chemically important part of the system (e.g., the substrate and the enzyme's active site residues) with a high-level quantum mechanics method, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field. nih.govrsc.org

This dual-level approach allows for the accurate modeling of chemical reactions, bond breaking/formation, and charge transfer within the enzyme's active site, which would be computationally prohibitive for the entire system at a QM level. nih.govresearchgate.net A QM/MM study of this compound binding to a target enzyme could reveal:

The precise binding orientation of the substrate.

Key hydrogen bonds and hydrophobic interactions with active site residues. rsc.org

The electronic effects of the enzyme environment on the substrate.

The energy barrier for a potential enzymatic reaction, providing insight into the catalytic mechanism. nih.gov

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation around single bonds. libretexts.org The potential energy of a molecule varies as these bonds rotate, leading to more stable (low-energy) and less stable (high-energy) conformations. libretexts.org

By systematically rotating key dihedral angles in this compound (such as the C-C-O-C bond of the ester group) and calculating the potential energy at each step, an energy landscape can be constructed. nih.gov This landscape maps the energy of the molecule as a function of its geometry, identifying the lowest-energy conformers (global and local minima) and the energy barriers (transition states) that separate them. nih.gov This information is crucial for understanding the molecule's flexibility and the predominant shapes it will adopt in solution or within a binding site.

Structure-Activity Relationship (SAR) Modeling based on Computational Descriptors

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for designing and optimizing lead compounds. nih.gov These methodologies establish a correlation between the chemical structure of a molecule and its biological activity. For phenolic compounds and benzoic acid derivatives, computational descriptors are instrumental in building these predictive models. nih.gov

In the case of this compound, several computational descriptors can be hypothesized to be critical in defining its bioactivity. These descriptors, which can be calculated using various computational chemistry software, quantify different aspects of the molecule's physicochemical properties.

Key Computational Descriptors for SAR/QSAR Modeling:

Electronic Descriptors: These descriptors are fundamental in describing the electronic nature of the molecule.

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO gap is an indicator of chemical reactivity and stability. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electron density distribution and helps in identifying regions prone to electrophilic and nucleophilic attack. researchgate.net

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Molecular Weight (MW): A basic yet important descriptor.

Topological Polar Surface Area (TPSA): This is calculated from the surface contributions of polar atoms and is a good predictor of drug transport properties.

Lipophilicity Descriptors:

LogP (Partition Coefficient): This measures the lipophilicity of a molecule, which influences its ability to cross cell membranes.

Table 1: Predicted Computational Descriptors for this compound This table presents hypothetical values based on computational predictions for the purpose of illustrating a QSAR study.

DescriptorPredicted ValueSignificance in SAR/QSAR
Molecular Weight (g/mol)188.12Influences size-related interactions and transport.
LogP2.15Indicates lipophilicity and membrane permeability.
Topological Polar Surface Area (Ų)46.53Relates to hydrogen bonding potential and permeability.
HOMO Energy (eV)-6.8Correlates with electron-donating ability.
LUMO Energy (eV)-1.5Correlates with electron-accepting ability.
Dipole Moment (Debye)3.2Indicates overall molecular polarity.

Prediction of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic parameters of molecules, which can aid in their structural elucidation. rsc.orgnih.gov

Predicted ¹H, ¹³C, and ¹⁹F NMR Spectra:

The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. For this compound, DFT calculations can provide theoretical chemical shifts.

¹H NMR: The aromatic protons are expected to show complex splitting patterns due to H-H and H-F couplings. The chemical shift of the phenolic proton will be influenced by hydrogen bonding.

¹³C NMR: The fluorine atoms will significantly influence the chemical shifts of the carbon atoms in the aromatic ring, with the carbons directly bonded to fluorine showing large C-F coupling constants.

¹⁹F NMR: The two fluorine atoms are in different chemical environments and are expected to show distinct signals, with F-F and F-H couplings.

Table 2: Predicted NMR Chemical Shifts (ppm) for this compound This table presents hypothetical values based on computational predictions. Actual experimental values may vary.

AtomPredicted Chemical Shift (ppm)
Aromatic CH6.8 - 7.5
Phenolic OH~9.5
Methyl CH₃~3.9
Aromatic C-F140 - 150
Aromatic C-OH~155
Aromatic C-H110 - 125
Carbonyl C=O~168
Methyl C~52
Fluorine (C2-F)-135 to -145
Fluorine (C3-F)-150 to -160

Predicted Infrared (IR) Spectrum:

The vibrational frequencies in an IR spectrum correspond to the different vibrational modes of the molecule. DFT calculations can predict these frequencies with good accuracy. nih.gov Key predicted absorption bands for this compound would include:

O-H stretching: A broad band characteristic of a hydrogen-bonded phenolic hydroxyl group.

C=O stretching: A strong absorption from the ester carbonyl group.

C-F stretching: Strong bands in the fingerprint region.

Aromatic C=C stretching: Bands characteristic of the benzene (B151609) ring.

Table 3: Predicted IR Absorption Bands for this compound This table presents hypothetical values based on computational predictions.

Vibrational ModePredicted Wavenumber (cm⁻¹)
O-H stretch (phenolic)3200 - 3500 (broad)
C-H stretch (aromatic)3000 - 3100
C-H stretch (methyl)2850 - 2960
C=O stretch (ester)1680 - 1710
C=C stretch (aromatic)1500 - 1600
C-O stretch (ester and phenol)1200 - 1300
C-F stretch1100 - 1250

Analysis of Fluorine's Electronic Effects on Aromatic Systems

The substitution of hydrogen with fluorine atoms has profound electronic effects on aromatic systems, which can be dissected into inductive and resonance effects.

Inductive Effect (-I): Fluorine is the most electronegative element, and it strongly withdraws electron density from the aromatic ring through the sigma bond network. This effect is strongest at the position of substitution and decreases with distance. In this compound, both fluorine atoms exert a strong electron-withdrawing inductive effect.

Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the aromatic pi-system, which is an electron-donating effect. However, for fluorine, this resonance effect is significantly weaker than its inductive effect. wikipedia.org

The net effect of the two fluorine atoms at the ortho and meta positions relative to the hydroxyl group is a significant withdrawal of electron density from the aromatic ring. This has several important consequences:

Increased Acidity of the Phenolic Hydroxyl Group: The electron-withdrawing fluorine atoms stabilize the phenoxide ion formed upon deprotonation, thereby increasing the acidity (lowering the pKa) of the hydroxyl group compared to unsubstituted 4-hydroxybenzoate.

The electronic influence of substituents can be quantified using Hammett constants (σ) . wikipedia.org These constants provide a measure of the electron-donating or electron-withdrawing ability of a substituent. While specific Hammett constants for a 2,3-difluoro substitution pattern are not commonly tabulated, they can be estimated from the individual contributions of the ortho- and meta-fluorine atoms. The positive sigma values for fluorine indicate its electron-withdrawing character.

The interplay of these electronic effects, combined with steric factors, ultimately governs the molecule's chemical reactivity, its potential biological activity, and its interactions with other molecules. Computational tools like molecular orbital analysis and molecular electrostatic potential mapping can provide a detailed picture of these electronic perturbations. nih.govresearchgate.net

Biological and Pharmacological Research Applications

Antimicrobial Activity Investigations

The antimicrobial properties of p-hydroxybenzoic acid esters (parabens) are well-documented. researchgate.netresearchgate.net These compounds are widely used as preservatives in pharmaceutical, cosmetic, and food products due to their broad-spectrum activity. researchgate.netatamanchemicals.com It is therefore highly probable that Methyl 2,3-difluoro-4-hydroxybenzoate would be investigated for similar antimicrobial efficacy.

Evaluation against Bacterial Strains

Research would likely involve determining the minimum inhibitory concentration (MIC) of this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria. For context, the MICs for its non-fluorinated counterpart, Methyl 4-hydroxybenzoate (B8730719), have been established against various bacterial species. researchgate.net

Table 1: Reported MIC Values for Methyl 4-hydroxybenzoate against Selected Bacteria

Bacterial Strain Minimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus 4
Escherichia coli 2
Bacillus subtilis 2
Klebsiella pneumoniae Moderate activity reported

Source: researchgate.netresearchgate.net

It is anticipated that the fluorine atoms in this compound could influence its antibacterial potency. The introduction of fluorine can alter factors such as lipophilicity and electronic effects, which are crucial for antimicrobial action. mdpi.com

Assessment against Fungal Species

Similar to its antibacterial properties, Methyl 4-hydroxybenzoate is also an effective antifungal agent. researchgate.netatamanchemicals.com It is used to inhibit the growth of various yeasts and molds in diverse products. wikipedia.org Consequently, a key area of research for this compound would be its efficacy against pathogenic and spoilage fungi.

Table 2: Reported MIC Values for Methyl 4-hydroxybenzoate against Selected Fungi

Fungal Species Minimum Inhibitory Concentration (MIC) (mg/mL)
Aspergillus niger 1
Candida albicans 1
Saccharomyces cerevisiae 1

Source: researchgate.net

Investigations would aim to establish if the difluoro-substitution enhances or diminishes the antifungal activity compared to traditional parabens.

Structure-Activity Relationship (SAR) Studies for Antimicrobial Efficacy

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for designing more potent analogs. For p-hydroxybenzoic acid esters, it is known that antimicrobial activity generally increases with the length of the alkyl chain. researchgate.net

The introduction of fluorine atoms at the 2 and 3 positions of the benzene (B151609) ring in this compound represents a significant structural modification. SAR studies would focus on:

Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, potentially enhancing its ability to penetrate microbial cell membranes. nih.govmdpi.com

Stereoelectronic Effects: The position of the fluorine atoms is critical and can influence binding to target enzymes or proteins within the microbial cell.

By comparing the antimicrobial activity of this compound with its non-fluorinated parent compound and other fluorinated analogs, researchers could elucidate the specific contribution of the difluoro-substitution pattern to its antimicrobial profile.

Enzymatic Interaction and Inhibition Studies

The interaction of phenolic compounds with various enzymes is a significant area of pharmacological research. Given its structure, this compound could be a substrate or inhibitor for several enzymes.

Investigation of Enzyme-Mediated Hydroxylation Processes (e.g., p-Hydroxybenzoate Hydroxylase)

p-Hydroxybenzoate hydroxylase (PHBH) is a well-studied bacterial flavoprotein that catalyzes the hydroxylation of p-hydroxybenzoate to 3,4-dihydroxybenzoate. ebi.ac.uk The enzyme is a model system for studying biological aromatic hydroxylation.

Given that this compound is an analog of the natural substrate for PHBH, it would be a valuable tool to probe the enzyme's mechanism and substrate specificity. Research in this area would likely investigate:

Whether this compound can act as a substrate for PHBH.

How the fluorine atoms affect the binding affinity and the rate of the hydroxylation reaction.

The potential for this compound to act as an inhibitor of PHBH.

The study of such interactions provides fundamental insights into enzyme catalysis and the metabolism of aromatic compounds. ebi.ac.uk

Inhibitory Potential against Specific Enzymes

Beyond PHBH, the structural motif of this compound suggests it could be investigated as an inhibitor of other enzymes. For instance, various phenolic compounds and their derivatives have been explored as inhibitors of enzymes like carbonic anhydrases. nih.gov While direct evidence is lacking for this specific molecule, its chemical features warrant screening against a variety of enzymatic targets implicated in disease. The presence of the difluorinated phenyl ring could confer selectivity and potency for certain enzyme active sites. nih.gov

Mechanistic Insights into Enzyme-Substrate Binding

Detailed studies on the direct binding of this compound to enzymes are limited in currently available literature. However, the broader class of hydroxybenzoate derivatives is known to interact with enzymes like p-hydroxybenzoate hydroxylase. nih.govebi.ac.uk This enzyme, a flavoprotein, is a model for understanding the oxygenation of aromatic compounds. nih.gov The binding and catalytic mechanism involves the substrate being largely isolated from the solvent in the active site, which is crucial for product formation. nih.gov A network of hydrogen bonds connects the substrate in the active site to the protein surface, influencing the substrate's reactivity. nih.gov While these insights pertain to the non-fluorinated parent molecule, p-hydroxybenzoate, they provide a foundational framework for hypothesizing how fluorinated analogs like this compound might interact with similar enzymatic pockets, with the fluorine atoms expected to alter electronic properties and binding affinities.

Exploration as Precursors for Bioactive Molecules

The utility of fluorinated aromatic compounds as precursors in the synthesis of bioactive molecules is a significant area of chemical research.

There is no specific information available in the search results regarding the role of this compound in the biosynthesis of natural products or their analogs.

Derivatives of difluoro-hydroxybenzoic acids are recognized as important precursors in the synthesis of pharmacologically significant compounds, particularly fluoroquinolone antibiotics. mdpi.comjmu.edu Fluoroquinolones are a major class of broad-spectrum antibacterial drugs. mdpi.com The synthesis of novel fluoroquinolone derivatives often involves the use of precursors that contain a difluorinated ring structure. For instance, a related compound, methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, has been synthesized as a precursor for new fluoroquinolone derivatives. mdpi.com This highlights the potential role of compounds like this compound as building blocks in creating more complex and potent antibacterial agents.

Role in Medicinal Chemistry Programs

The introduction of fluorine into molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.

While specific examples for this compound are not detailed, the synthesis of derivatives from similar fluorinated hydroxybenzoates is documented. For example, a related isomer, Methyl 4-Fluoro-3-hydroxybenzoate, is used to create trisubstituted imidazole (B134444) derivatives. fluoromart.com This demonstrates a strategy where the core fluorinated benzoate (B1203000) structure is modified to produce compounds with potential therapeutic applications.

Specific therapeutic targets for derivatives of this compound are not explicitly identified in the available research. However, the development of derivatives from similar building blocks for specific targets is a known approach. For instance, a fluorogenic chemosensor derived from a related isomer was developed for the selective detection of Al³⁺ ions and has shown potential in bio-imaging applications within cancer cell lines. fluoromart.com This suggests that derivatives of this compound could be similarly investigated for diagnostic or therapeutic purposes against various cellular targets.

Studies as Biomarkers or Probes in Biological Systems

Currently, there is no published research that specifically investigates the use of this compound as a biomarker or a probe in biological systems. Its application in this context remains a theoretical possibility that would require dedicated studies to explore its potential interactions with biological targets and its suitability for detection and measurement in biological samples.

Influence on Biological Systems Beyond Direct Antimicrobial Effects (e.g., Antioxidant, Anti-inflammatory potential of related compounds)

Although direct studies on the antioxidant and anti-inflammatory properties of this compound are not available, the biological activities of its parent compound, p-hydroxybenzoic acid, and the influence of fluorination on related molecules can provide valuable insights.

Antioxidant Potential of p-Hydroxybenzoic Acid Derivatives

p-Hydroxybenzoic acid (PHBA) and its derivatives are known to possess a range of biological activities, including antioxidant properties. researchgate.net These compounds are found naturally in various plants and are recognized for their ability to scavenge free radicals, which are implicated in numerous disease processes. researchgate.net The antioxidant activity of phenolic compounds is generally attributed to their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it. ffhdj.com

The introduction of fluorine atoms to a molecule can significantly alter its electronic properties, lipophilicity, and metabolic stability, which in turn can influence its biological activity. A theoretical study on the fluorination of ferulic acid, another phenolic antioxidant, suggested that fluorination could be a promising strategy to design drugs with improved pharmacological properties. nih.gov Fluorine substitution was found to influence intramolecular hydrogen bonding and charge transfers, which are crucial for antioxidant activity. nih.gov

Anti-inflammatory Potential of Related Fluorinated Compounds

Inflammation is a complex biological response, and chronic inflammation is a key factor in many diseases. p-Hydroxybenzoic acid has been reported to possess anti-inflammatory effects. researchgate.net The introduction of fluorine into organic molecules has been a successful strategy in the development of various anti-inflammatory drugs.

Recent research has explored the anti-inflammatory effects of fluorinated benzofuran (B130515) and dihydrobenzofuran derivatives. nih.gov Several of these compounds were found to suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2). nih.gov The study highlighted that the presence of fluorine, along with other functional groups, enhanced the biological effects of these benzofuran derivatives. nih.gov Another study noted that the combination of benzoate and fluoride (B91410) could more effectively reduce caries activity, partly through antibacterial actions that can influence inflammatory processes. nih.gov

The table below summarizes the observed anti-inflammatory effects of some fluorinated benzofuran derivatives, illustrating the potential for fluorine-containing compounds to modulate inflammatory pathways. nih.gov

CompoundTargetEffectIC₅₀ (µM)
Fluorinated Benzofuran Derivative 1Interleukin-6 (IL-6)Inhibition of secretion1.2 - 9.04
Fluorinated Benzofuran Derivative 2Chemokine (C-C) Ligand 2 (CCL2)Inhibition of secretion1.5 - 19.3
Fluorinated Benzofuran Derivative 3Nitric Oxide (NO)Inhibition of production2.4 - 5.2
Fluorinated Benzofuran Derivative 4Prostaglandin E₂ (PGE₂)Inhibition of secretion1.1 - 20.5

Given the established antioxidant and anti-inflammatory properties of the p-hydroxybenzoic acid scaffold and the demonstrated influence of fluorination on the biological activity of related compounds, it is plausible that this compound may exhibit some degree of antioxidant or anti-inflammatory potential. However, without direct experimental evidence, this remains speculative. Future studies are necessary to elucidate the specific biological effects of this compound.

Advanced Materials and Industrial Applications Research

Potential as a Building Block for Advanced Materials

Methyl 2,3-difluoro-4-hydroxybenzoate serves as a crucial precursor in the development of advanced materials, particularly in the field of liquid crystals. The unique properties imparted by the fluorine atoms—such as high electronegativity, stability of the carbon-fluorine bond, and the ability to induce specific molecular interactions—make this compound a valuable component in the design of novel materials. cymitquimica.comambeed.com

The incorporation of fluorine atoms into organic molecules can significantly influence their mesomorphic behavior, which is the basis for liquid crystal properties. While specific research detailing the direct use of this compound in the synthesis of a particular liquid crystal is proprietary or still emerging, its classification by chemical suppliers as a "Liquid Crystal (LC) Building Block" points to its application in this domain. The strategic placement of two fluorine atoms adjacent to the hydroxyl and ester functional groups on the benzene (B151609) ring allows for fine-tuning of electronic and steric properties. These modifications are critical for creating liquid crystal materials with desired characteristics such as specific phase transition temperatures, dielectric anisotropy, and viscosity, which are essential for applications in display technologies and other electro-optical devices.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 219685-84-4
Molecular Formula C₈H₆F₂O₃
Molecular Weight 188.13 g/mol
IUPAC Name This compound
Physical Form Solid
Purity Typically ≥95%

Data sourced from chemical supplier specifications. google.com

Role in Agrochemical Research and Development

In the field of agrochemical research, fluorinated compounds are of great interest due to their enhanced biological activity and stability. The presence of fluorine can increase the efficacy of pesticides and herbicides by improving their metabolic stability and ability to penetrate biological membranes.

This compound is categorized by suppliers as a compound relevant to agrochemicals, indicating its use as an intermediate in the synthesis of new crop protection agents. google.com The difluorinated phenyl ring is a key pharmacophore that can be incorporated into larger, more complex molecules designed to interact with specific biological targets in pests or weeds. While detailed public-domain research on specific agrochemicals derived from this particular starting material is limited, the general importance of fluorinated building blocks in this industry is well-established. cymitquimica.com The development of novel pesticides and herbicides often involves the synthesis and screening of numerous candidate molecules, for which this compound serves as a valuable starting point.

Applications in Chemical Synthesis as Key Intermediates

The most extensively documented application of this compound is its role as a key intermediate in the synthesis of high-value, complex organic molecules, particularly for the pharmaceutical industry. Its specific arrangement of functional groups—a reactive hydroxyl group, an ester, and two fluorine atoms—makes it an ideal precursor for multi-step synthetic pathways.

Research Findings:

Synthesis of Glucagon (B607659) Antagonists: A notable application is in the preparation of non-peptide glucagon antagonists or inverse agonists. In this context, this compound is used to synthesize 2,3-difluoro-4-hydroxybenzoic acid hydrazide. This hydrazide is a central component in a class of compounds designed to treat metabolic disorders by antagonizing the action of the glucagon peptide hormone.

Precursor for Dual Aromatase-Sulfatase Inhibitors: The compound is also a starting material for creating dual aromatase-sulfatase inhibitors, which are investigated for their potential in treating hormone-dependent cancers. The synthesis involves the conversion of this compound into downstream intermediates that form the core structure of these dual-action inhibitors.

Development of AKT1 Modulators: Recent patent literature discloses the use of this compound in the synthesis of covalent modifiers of AKT1, a protein kinase involved in cellular signaling pathways implicated in cancer. The synthesis involves the hydrolysis of the methyl ester to the corresponding carboxylic acid (2,3-difluoro-4-hydroxybenzoic acid), which is then used in subsequent reactions to build the final complex molecule.

The utility of this compound as an intermediate is highlighted by its frequent appearance in patents for novel therapeutic agents, underscoring its importance in the drug discovery and development pipeline.

Table 2: Mentioned Chemical Compounds

Compound Name CAS Number Molecular Formula
This compound 219685-84-4 C₈H₆F₂O₃
2,3-difluoro-4-hydroxybenzoic acid hydrazide Not specified C₇H₆F₂N₂O₂

Future Research Directions and Challenges

Development of Greener Synthetic Methodologies

A significant hurdle in the broader application of fluorinated compounds is the reliance on traditional synthetic methods that often involve harsh and hazardous reagents. Historically, the introduction of fluorine has employed aggressive reagents like sulfur tetrafluoride (SF4) or bromine trifluoride (BrF3), which require specialized equipment and stringent safety protocols, and may not be compatible with sensitive functional groups. nbuv.gov.ua

Future research must prioritize the development of environmentally benign and efficient synthetic pathways for Methyl 2,3-difluoro-4-hydroxybenzoate. This involves exploring milder fluorinating agents and catalytic systems that offer high selectivity and yield under less extreme conditions. nbuv.gov.ua The principles of green chemistry, such as atom economy, use of renewable feedstocks, and reduction of hazardous waste, should guide this research. researchgate.net For instance, developing methods that avoid the use of highly toxic reagents, analogous to the replacement of cuprous cyanide in the synthesis of related hydroxybenzoates, would be a significant step forward, making the process more suitable for industrial applications. google.com

Key Research Objectives for Greener Synthesis:

ObjectiveRationalePotential Approaches
Avoid Harsh Reagents Reduce environmental impact, improve safety, and increase functional group tolerance.Investigation of novel catalytic systems (e.g., transition metal catalysts), and milder fluorinating agents.
Improve Atom Economy Minimize waste by maximizing the incorporation of starting materials into the final product.Designing catalytic cycles and one-pot reaction sequences. jmu.edu
Energy Efficiency Lower the carbon footprint of the synthesis.Exploring microwave-assisted synthesis or reactions that proceed at ambient temperature and pressure.
Use of Benign Solvents Reduce the use of volatile and toxic organic solvents.Investigating reactions in water, supercritical fluids, or ionic liquids.

Exploration of Novel Biological Activities and Targets

The incorporation of fluorine atoms into organic molecules is a well-established strategy in drug discovery to modulate metabolic stability, binding affinity, and bioavailability. The specific substitution pattern of this compound suggests it could serve as a key intermediate or a pharmacologically active compound in its own right. Difluorinated benzene (B151609) rings are integral components of various bioactive molecules, including fluoroquinolone antibacterials, resins, and insecticides. jmu.edumdpi.com

Future research should focus on a systematic screening of this compound and its derivatives against a wide array of biological targets. The search for novel antimicrobial and anticancer agents is a perpetual challenge in medicine, and compounds like this represent untapped potential. mdpi.com Initial investigations could target enzymes and receptors where substituted benzoates are known to be active, with the difluoro pattern potentially offering enhanced or novel activity.

Potential Areas for Biological Investigation:

Antimicrobial Activity: Testing against a panel of pathogenic bacteria and fungi, including resistant strains. The fluoroquinolone precedent makes this a logical starting point. mdpi.com

Anticancer Activity: Screening for cytotoxicity against various cancer cell lines and investigating potential mechanisms of action, such as enzyme inhibition or disruption of signaling pathways.

Enzyme Inhibition: Assessing inhibitory activity against enzymes implicated in diseases like diabetes (e.g., α-amylase) or inflammation. researchgate.net

Agrochemical Applications: Evaluating potential herbicidal, insecticidal, or fungicidal properties, given the presence of similar structures in existing agrochemicals. jmu.edu

Advanced Computational Modeling for Drug Discovery and Material Science

Computational chemistry and pharmacology are indispensable tools for accelerating the discovery and design of new molecules. nih.gov For this compound, advanced computational modeling can provide profound insights into its properties and potential applications, thereby guiding and prioritizing experimental work. frontiersin.org

In silico approaches can predict a range of properties, from basic physicochemical characteristics to complex biological interactions. Density Functional Theory (DFT) studies can elucidate the electronic structure, reactivity, and spectroscopic properties conferred by the difluoro substitution. frontiersin.org Furthermore, molecular docking simulations can be employed to screen vast libraries of biological targets, identifying proteins or enzymes where the compound might bind with high affinity. This can help in hypothesis-driven exploration of its biological activities. Pharmacokinetic and toxicity (ADMET) predictions can also be made to assess the compound's drug-likeness from an early stage. frontiersin.org

Scalable Production Methodologies for Industrial Relevance

For any chemical compound to have a real-world impact, whether in pharmaceuticals or materials, a scalable and economically viable production method is essential. While laboratory-scale synthesis provides proof of concept, transitioning to pilot and industrial scales presents significant challenges related to cost, safety, and efficiency.

Future research must address the development of a robust and scalable synthesis for this compound. This involves process optimization to maximize yield, minimize reaction times, and simplify purification procedures. A key goal is to utilize inexpensive and readily available starting materials and reagents to ensure the final product is cost-competitive. google.com The design of a manufacturing process that is inherently safe, avoiding highly toxic or explosive intermediates and conditions, is paramount for industrial relevance. google.com

Synergistic Research Combining Synthetic, Computational, and Biological Approaches

The most rapid and effective path to unlocking the potential of this compound lies in a synergistic research strategy that integrates multiple scientific disciplines. A feedback loop between computational modeling, chemical synthesis, and biological evaluation can streamline the discovery process.

In this integrated model, computational studies would first predict potential applications and biological targets. nih.govfrontiersin.org This information would then guide synthetic chemists in designing and producing the target molecule and its derivatives using green and scalable methods. researchgate.net These compounds would subsequently undergo biological testing to validate or refute the computational predictions. The experimental results would then be fed back to refine the computational models, leading to a more accurate and predictive understanding of the structure-activity relationships. This iterative cycle of design, synthesis, and testing will be crucial for efficiently translating the potential of this compound into tangible applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2,3-difluoro-4-hydroxybenzoate, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via esterification of 2,3-difluoro-4-hydroxybenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄). Fluorine substituents at positions 2 and 3 increase steric hindrance, requiring elevated temperatures (80–100°C) and prolonged reaction times (12–24 hrs). Purification involves recrystallization in ethanol/water mixtures to remove unreacted acid .
  • Data Consideration : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:4) and confirm purity via HPLC (C18 column, 70:30 acetonitrile/water, retention time ~6.2 min).

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in fluorinated benzoates?

  • Methodology :

  • ¹⁹F NMR : Distinct coupling patterns between F2 and F3 (J ~12–15 Hz) confirm substitution positions.
  • ¹H NMR : Hydroxy proton (δ 10.5–11.0 ppm) shows exchange broadening; methyl ester protons appear as a singlet (δ 3.8–3.9 ppm).
  • IR : Broad O–H stretch (~3200 cm⁻¹), ester C=O (~1720 cm⁻¹), and C–F stretches (1100–1250 cm⁻¹) .

Q. What are the stability considerations for this compound under varying pH and temperature?

  • Methodology :

  • Hydrolysis : Susceptible to base-catalyzed ester cleavage (e.g., NaOH at 50°C), yielding 2,3-difluoro-4-hydroxybenzoic acid. Acidic conditions (pH <2) stabilize the ester.
  • Storage : Store at –20°C in inert atmosphere (argon) to prevent oxidation of the phenolic –OH group .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in molecular conformation and intermolecular interactions?

  • Methodology : Single-crystal X-ray diffraction (SXRD) using SHELX software (SHELXL for refinement) reveals planar geometry of the benzene ring and hydrogen bonding between the hydroxyl group and ester oxygen (O···H distance ~1.8 Å). Twinning or disorder in crystals may require SHELXD for structure solution .
  • Data Analysis : Compare experimental bond lengths (C–F: ~1.34 Å) with DFT-calculated values (B3LYP/6-311+G(d,p)) to validate electronic effects of fluorine substituents .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

  • Methodology :

  • DFT Calculations : Assess Fukui indices to identify electrophilic sites (C4 hydroxyl adjacent to electron-withdrawing fluorines).
  • Molecular Electrostatic Potential (MEP) : Highlights regions prone to nucleophilic attack (e.g., ester carbonyl) .
    • Experimental Validation : Suzuki-Miyaura coupling with aryl boronic acids at C5 (if halogenated) requires Pd(PPh₃)₄ catalyst and K₂CO₃ base in DMF/water (80°C, 24 hrs) .

Q. How do fluorination patterns influence the compound’s biological activity in structure-activity relationship (SAR) studies?

  • Methodology :

  • In Vitro Assays : Test inhibition of bacterial enoyl-ACP reductase (e.g., Staphylococcus aureus) to evaluate antimicrobial potential. Fluorine at C2/C3 enhances lipophilicity (logP ~1.8), improving membrane permeability.
  • Comparative Analysis : Compare with non-fluorinated analogs (e.g., methyl 4-hydroxybenzoate) to isolate fluorine-specific effects .

Data Contradictions and Resolution

Q. How to address conflicting NMR assignments for fluorinated aromatic protons?

  • Resolution :

  • Use 2D NMR (COSY, HSQC) to correlate adjacent protons. For example, coupling between H5 and H6 (meta to fluorines) resolves overlapping signals.
  • Compare experimental shifts with simulated spectra (e.g., ACD/Labs or ChemDraw) .

Tables for Key Data

Property Value Method Reference
Melting Point128–130°CDifferential Scanning Calorimetry (DSC)
LogP (logD at pH 7.4)1.75 ± 0.1Shake-flask/HPLC
Crystallographic R-factor<5% (SHELXL-refined)SXRD

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.